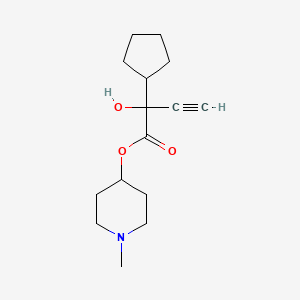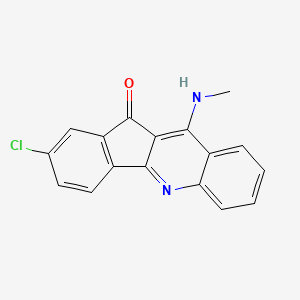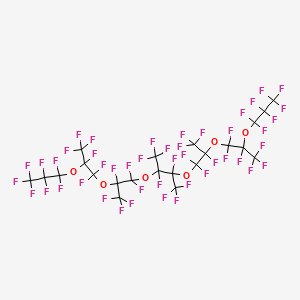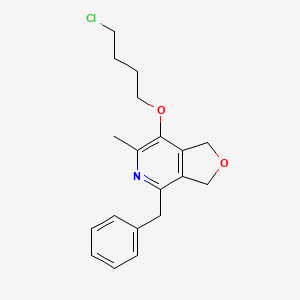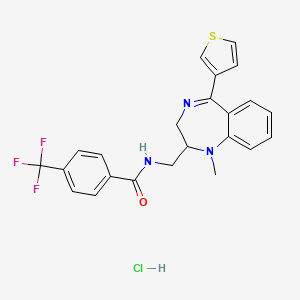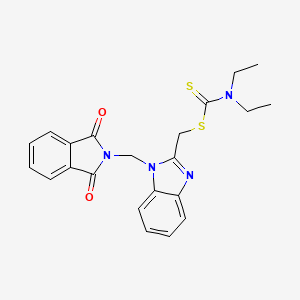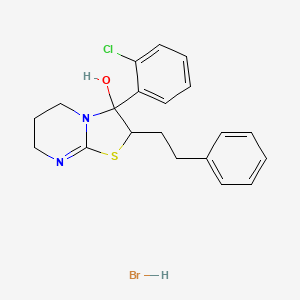
5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as the chlorophenyl and phenylethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
科学研究应用
Chemistry
Catalysis: Thiazolopyrimidines are used as catalysts in various organic reactions.
Material Science: These compounds are explored for their potential in creating novel materials with unique properties.
Biology
Enzyme Inhibition: Some thiazolopyrimidines act as inhibitors of specific enzymes, making them valuable in biochemical research.
Cell Signaling: They are studied for their role in modulating cell signaling pathways.
Medicine
Therapeutic Agents: Thiazolopyrimidines have shown promise as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Drug Development: Ongoing research focuses on developing new drugs based on thiazolopyrimidine scaffolds.
Industry
Agriculture: These compounds are investigated for their potential use as agrochemicals.
Pharmaceuticals: They are used in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of thiazolopyrimidines involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to alter cell signaling.
相似化合物的比较
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine Analogues: Compounds that share the pyrimidine ring but have different substituents.
Uniqueness
The unique combination of functional groups in “5H-Thiazolo(3,2-a)pyrimidin-3-ol, 3-(2-chlorophenyl)-2,3,6,7-tetrahydro-2-(2-phenylethyl)-, monohydrobromide” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
86346-95-4 |
|---|---|
分子式 |
C20H22BrClN2OS |
分子量 |
453.8 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide |
InChI |
InChI=1S/C20H21ClN2OS.BrH/c21-17-10-5-4-9-16(17)20(24)18(12-11-15-7-2-1-3-8-15)25-19-22-13-6-14-23(19)20;/h1-5,7-10,18,24H,6,11-14H2;1H |
InChI 键 |
VPUHJCNSGHMTEN-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C2N(C1)C(C(S2)CCC3=CC=CC=C3)(C4=CC=CC=C4Cl)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


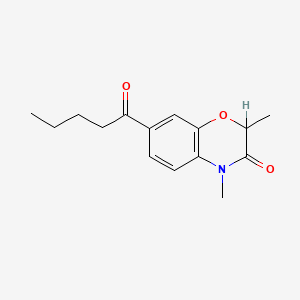


![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)
